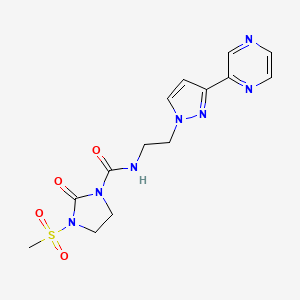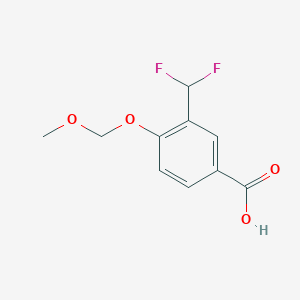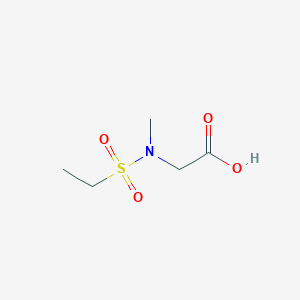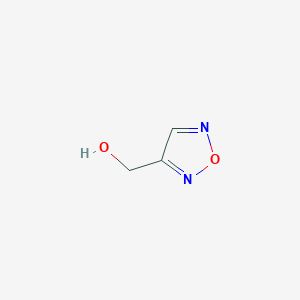
3-(methylsulfonyl)-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(methylsulfonyl)-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17N7O4S and its molecular weight is 379.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research has demonstrated the potential of related N-substituted imidazolylbenzamides and benzene-sulfonamides in cardiac electrophysiology. These compounds, including variants like N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, have shown promising results in vitro and in vivo models for arrhythmias, suggesting their utility in developing selective class III agents for cardiac applications (Morgan et al., 1990).
Catalytic Systems and Synthesis
The compound and its derivatives have been investigated for their catalytic properties, particularly in the synthesis of benzimidazoles and polyhydroquinoline derivatives. Studies utilizing sulfonic acid functionalized imidazolium salts with FeCl3 have highlighted efficient catalysis in the formation of these compounds, showcasing the potential for green chemistry applications (Khazaei et al., 2011); (Khaligh, 2014).
Antimicrobial Activities
The exploration of novel derivatives, particularly those incorporating the sulfonamide moiety, has extended into antimicrobial research. Although some studies have found limited activity against specific organisms, the investigation into structurally related compounds provides a foundation for further development and understanding of their potential antimicrobial properties (Ovonramwen et al., 2021).
Sensor Development and Application
Another area of application involves the development of sensitive probes for detecting ions, such as Cr3+, in biological and environmental samples. Research into coumarin–pyrazolone probes exemplifies the innovative approaches to creating functional sensors with potential applications in living cells and beyond (Mani et al., 2018).
Antitumor Agents and Carbonic Anhydrase Inhibitors
Derivatives related to the compound of interest have been synthesized with the aim of evaluating their potential as antitumor agents and carbonic anhydrase inhibitors. These studies have provided valuable insights into the structural requirements for biological activity and highlighted the compound's relevance in medicinal chemistry (Nassar et al., 2015); (Mert et al., 2015).
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O4S/c1-26(24,25)21-9-8-20(14(21)23)13(22)17-5-7-19-6-2-11(18-19)12-10-15-3-4-16-12/h2-4,6,10H,5,7-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHYFKISPYLACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)
![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)


![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)
